molecular formula C12H9Cl2N3O B1624642 N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide CAS No. 631914-68-6

N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide

Cat. No.: B1624642
CAS No.: 631914-68-6
M. Wt: 282.12 g/mol
InChI Key: QSZUORYTZQQAGL-UHFFFAOYSA-N
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Description

“N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C12H9Cl2N3O . It has an average mass of 282.125 Da and a monoisotopic mass of 281.012268 Da . It is used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, related compounds have been studied. For example, compound 1 potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .

Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide analogs have been synthesized and evaluated for their potential in treating cardiac arrhythmias. Compounds showing class III electrophysiological activity suggest their utility in developing new therapeutic agents for arrhythmia treatment (Morgan et al., 1990).

Anticancer Applications

Another research direction involves the synthesis and evaluation of derivatives for their antitumor activities. For example, certain benzamide derivatives have been explored for their efficacy in cancer cell proliferation inhibition and potential use as anticancer drugs (Zhou et al., 2008).

Targeted Drug Delivery for Melanoma

Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and shown to have targeted cytotoxicity against melanoma cells, supporting the development of selective drug delivery systems for melanoma therapy (Wolf et al., 2004).

Neuroleptic Activity

Research into benzamides also includes the design and synthesis of compounds as potential neuroleptics. Studies have identified derivatives with significant inhibitory effects on stereotyped behavior in rats, indicating their potential use in psychosis treatment (Iwanami et al., 1981).

Herbicidal Activity

This compound and its derivatives have also been investigated for their potential as herbicides, showing effectiveness in controlling annual and perennial grasses, which could be of great benefit in agricultural applications (Viste et al., 1970).

Properties

IUPAC Name

N-[(3,6-dichloropyridazin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-10-6-9(11(14)17-16-10)7-15-12(18)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZUORYTZQQAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463842
Record name N-[(3,6-Dichloropyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631914-68-6
Record name N-[(3,6-Dichloropyridazin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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